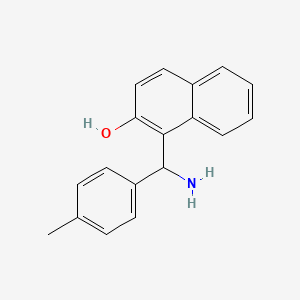

1-(Amino-p-tolyl-methyl)-naphthalen-2-ol

Vue d'ensemble

Description

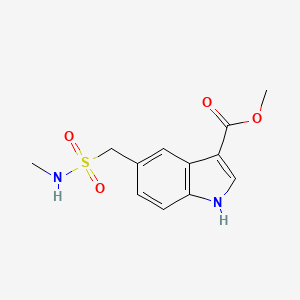

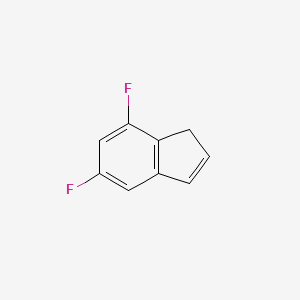

“1-(Amino-p-tolyl-methyl)-naphthalen-2-ol” is a synthetic organic compound . It falls under the category of heterocyclic aromatic amines .

Molecular Structure Analysis

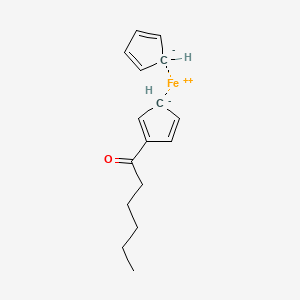

The molecular structure of “this compound” can be represented by the SMILES string NC(C1=CC=C(C)C=C1)C2=C(O)C=CC3=C2C=CC=C3 . Its molecular formula is C18H17NO and the molecular weight is 263.33 .

Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its empirical formula is C18H17NO and it has a molecular weight of 263.33 .

Applications De Recherche Scientifique

Spectroscopic and Computational Studies

1-(Pyridin-2-yl amino)methyl naphthalene-2-ol was synthesized through a simple Mannich condensation reaction. Spectroscopic documentation using various analytical techniques and DFT calculations provided reliable structural information. The compound exhibited potential for extensive H-bonding interactions and showed binding efficiency with anti-microbial agents in molecular docking studies, suggesting its application in developing antimicrobial strategies (Rajamani et al., 2019).

Self-assembly and Gelation

Naphthalene diimide molecules with amino acid residues demonstrated different behaviors in molecular assembly and gelation processes due to the positions of amide groups. These findings highlight the role of amide linkage in the self-assembly, gelation, and optoelectronic behavior of molecules, which could be crucial for developing new materials with specific properties (Nandi et al., 2019).

Photopolymerization Processes

1-Amino-4-methyl-naphthalene-2-carbonitrile derivatives were explored as photosensitizers, demonstrating versatility in initiating various photopolymerization processes. This research offers insights into developing new photoinitiating systems for 3D printing applications, enabling the fabrication of 3D structures with high resolution and speed (Hola et al., 2020).

Antibacterial Activity

New asymmetrical azines showed promise in antibacterial applications, demonstrating inhibitory effects against both gram-positive and gram-negative bacterial species. This suggests their potential use in designing new antibacterial agents (Chiter et al., 2020).

Mécanisme D'action

Target of Action

The primary targets of 1-(Amino-p-tolyl-methyl)-naphthalen-2-ol are various receptors . These receptors play a crucial role in mediating the physiological response to this compound.

Mode of Action

The compound interacts with its targets through binding affinity . This binding interaction induces alterations in the activity of these receptors .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its interaction with various receptors . These effects would depend on the specific receptors it binds to and the subsequent changes in their activity .

Propriétés

IUPAC Name |

1-[amino-(4-methylphenyl)methyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO/c1-12-6-8-14(9-7-12)18(19)17-15-5-3-2-4-13(15)10-11-16(17)20/h2-11,18,20H,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXKSBPHXSAUAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588716 | |

| Record name | 1-[Amino(4-methylphenyl)methyl]naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561052-59-3 | |

| Record name | 1-[Amino(4-methylphenyl)methyl]naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(Chloroacetyl)amino]phenyl}acetic acid](/img/structure/B1626942.png)

![[Naphthalene-2,6-diylbis(methylene)]bis(triphenylphosphanium) dibromide](/img/structure/B1626944.png)

![4-[(Propan-2-yl)amino]oxane-4-carboxylic acid](/img/structure/B1626945.png)

![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1626947.png)

![[2-Hydroxy-2-(4-iodophenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B1626952.png)